13-MethylHexadecanoyl-CoA

Lipid Metabolism Peroxisomal Disorders Enzyme Specificity

For quantitative lipidomics and metabolic tracing, 13-MethylHexadecanoyl-CoA is the definitive iso-C17:0 branched acyl-CoA standard. Its 13-methyl architecture ensures precise enzyme-substrate specificity in mitochondrial β-oxidation studies, unlike straight-chain analogs (C16:0-/C17:0-CoA) or positional isomers (e.g., 3-methyl) processed via peroxisomal α-oxidation. This compound is essential for ACSL isoform characterization and carnitine shuttle assessment. Request a quote today for high-purity, research-grade material validated for LC-MS/MS workflows.

Molecular Formula C38H68N7O17P3S
Molecular Weight 1020.0 g/mol
Cat. No. B15597808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-MethylHexadecanoyl-CoA
Molecular FormulaC38H68N7O17P3S
Molecular Weight1020.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H68N7O17P3S/c1-5-15-26(2)16-13-11-9-7-6-8-10-12-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)
InChIKeyGKFFUZJNDVQFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 13-MethylHexadecanoyl-CoA as a Branched-Chain Long-Chain Acyl-CoA Standard


13-MethylHexadecanoyl-CoA is a long-chain branched acyl-coenzyme A thioester formed from 13-methylhexadecanoic acid and coenzyme A [1]. It serves as a metabolic intermediate in branched-chain fatty acid oxidation, undergoing transport into mitochondria via the carnitine shuttle where it is converted to 13-methylhexadecanoylcarnitine by carnitine O-palmitoyltransferase before entering β-oxidation [2]. As an iso-branched C17:0 acyl-CoA species, it is utilized in lipidomics and metabolomics workflows as an authentic standard for LC-MS/MS identification and quantification of branched-chain acyl-CoA metabolites [1].

Why 13-MethylHexadecanoyl-CoA Cannot Be Substituted by Straight-Chain or Positional Isomer Analogs in Metabolic Studies


13-MethylHexadecanoyl-CoA is an iso-branched species bearing a methyl group at the C13 position of a 16-carbon acyl chain. Straight-chain analogs such as palmitoyl-CoA (C16:0-CoA) or heptadecanoyl-CoA (C17:0-CoA) lack this branching architecture, which fundamentally alters enzyme recognition, membrane transport kinetics, and metabolic fate. More critically, positional isomerism—where the methyl branch resides at a different carbon (e.g., 3-methylhexadecanoyl-CoA)—dictates distinct metabolic routing: 3-methyl-branched species undergo peroxisomal α-oxidation via phytanoyl-CoA hydroxylase [1], whereas 13-methyl-branched species are processed through mitochondrial β-oxidation [2]. This enzyme-substrate specificity means that substituting one branched-chain acyl-CoA for another positional isomer, or for a straight-chain analog, introduces uncontrolled variables that invalidate quantitative metabolic tracing and kinetic analyses. Procurement of the exact positional isomer is therefore essential for experimental reproducibility and data integrity.

Quantitative Differentiation Evidence: 13-MethylHexadecanoyl-CoA vs. Structural Analogs


Metabolic Pathway Divergence: Mitochondrial β-Oxidation vs. Peroxisomal α-Oxidation

13-MethylHexadecanoyl-CoA and 3-methylhexadecanoyl-CoA exhibit fundamentally divergent metabolic routing despite identical molecular formulas. 3-Methylhexadecanoyl-CoA is a validated substrate for human recombinant phytanoyl-CoA hydroxylase (PAHX), the peroxisomal α-oxidation enzyme, while 13-MethylHexadecanoyl-CoA is processed via the mitochondrial carnitine shuttle and β-oxidation pathway [1]. No detectable PAHX activity was observed toward 2-methyl- or 4-methyl-branched acyl-CoAs or toward straight-chain acyl-CoAs, demonstrating strict positional specificity of the α-oxidation machinery [2].

Lipid Metabolism Peroxisomal Disorders Enzyme Specificity

Enzyme Substrate Specificity: Phytanoyl-CoA Hydroxylase Recognition Profile

Human recombinant phytanoyl-CoA hydroxylase (PAHX) displays strict positional specificity for 3-methyl-branched acyl-CoA substrates. In comprehensive substrate profiling studies, PAHX showed robust activity toward racemic phytanoyl-CoA and both R- and S-isomers of 3-methylhexadecanoyl-CoA, with equal hydroxylation efficiency between stereoisomers [1]. Critically, PAHX exhibited zero detectable activity toward 2-methyl-branched acyl-CoAs, 4-methyl-branched acyl-CoAs, and all straight-chain acyl-CoAs tested [2]. This structure-activity relationship confirms that the 3-methyl branch is an absolute structural determinant for PAHX recognition.

Enzyme Kinetics Substrate Specificity Peroxisomal α-Oxidation

Recommended Application Scenarios for 13-MethylHexadecanoyl-CoA Based on Current Evidence


LC-MS/MS Authentic Standard for Branched-Chain Acyl-CoA Lipidomics

13-MethylHexadecanoyl-CoA serves as an authentic reference standard for targeted lipidomics and metabolomics workflows employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its defined molecular mass (1019.97 g/mol; C38H68N7O17P3S) and characteristic fragmentation pattern enable unambiguous identification and quantification of this specific iso-branched C17 acyl-CoA species in complex biological matrices [1]. This application is essential for studies profiling acyl-CoA composition in tissues, biofluids, or cell culture models where branched-chain fatty acid metabolism is under investigation.

Mitochondrial β-Oxidation Flux Studies in Primary Hepatocytes

As an iso-branched long-chain acyl-CoA, 13-MethylHexadecanoyl-CoA can be employed as a tracer to interrogate mitochondrial β-oxidation efficiency and carnitine shuttle function in intact hepatocytes or isolated mitochondrial preparations. The compound's metabolic routing through carnitine O-palmitoyltransferase to form 13-methylhexadecanoylcarnitine, followed by mitochondrial import and β-oxidation to acetyl-CoA, provides a defined pathway for assessing fatty acid oxidation capacity [2].

ACSL Isoform Substrate Preference Profiling

Long-chain acyl-CoA synthetase (ACSL) isoforms exhibit distinct substrate preferences for fatty acids of varying chain length and saturation [3]. 13-MethylHexadecanoyl-CoA, as the activated CoA thioester of 13-methylhexadecanoic acid, can be utilized in reverse-direction ACSL assays to characterize isoform-specific acyl-CoA binding and hydrolysis kinetics. This application is particularly relevant given that ACSL isoforms differ in their preferences for branched versus straight-chain substrates.

Refsum Disease and Peroxisomal Disorder Negative Control

Given that 3-methyl-branched acyl-CoAs (but not 13-methyl-branched species) are substrates for phytanoyl-CoA hydroxylase—the enzyme deficient in approximately 45% of Refsum disease cases [4]—13-MethylHexadecanoyl-CoA can serve as a specificity control in assays designed to measure PAHX activity or screen for pharmacological modulators of the peroxisomal α-oxidation pathway.

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